
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid is a triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are derived from six isoprene units. These compounds are known for their diverse biological activities and are found in various plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen atoms into the molecule, often converting hydroxyl groups to carbonyl groups.
Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, converting carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex triterpenoids and studying reaction mechanisms.
Biology: The compound is investigated for its role in plant metabolism and its potential effects on various biological pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit inflammatory pathways by blocking the activity of certain enzymes or receptors involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
(2xi,20beta)-2,20-Dihydroxy-3-oxo-12-ursen-28-oic acid: Another triterpenoid with similar structural features but different functional groups.
Olean-12-en-29-oic acid: A related compound with variations in the oxidation state and functional groups.
Uniqueness
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid is unique due to its specific hydroxyl and double bond positions, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C30H46O3 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33) |
Clave InChI |
GPQBTLJRTQXVOM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




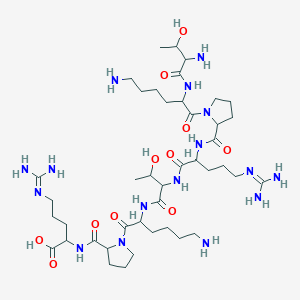
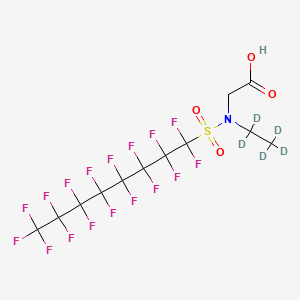
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
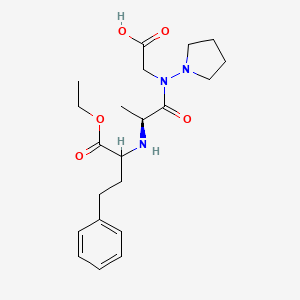
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)


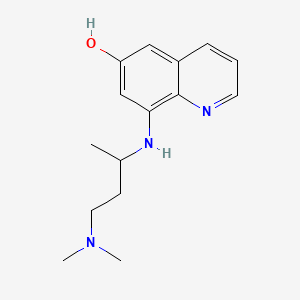
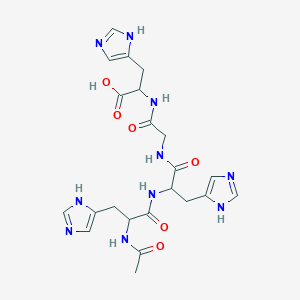
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
